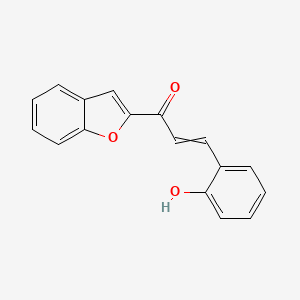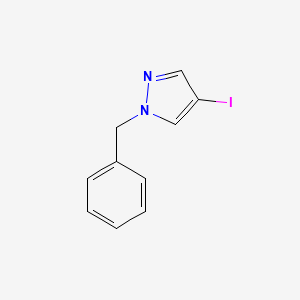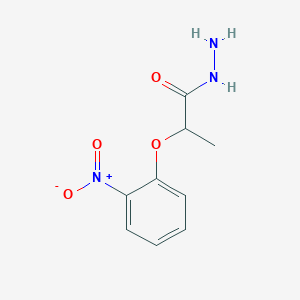![molecular formula C11H8BrNO3S B1275604 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 88419-02-7](/img/structure/B1275604.png)
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
説明
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H8BrNO3S and its molecular weight is 314.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
3,5-disubstituted 1,3-thiazolidine-2,4-diones, a category that includes compounds similar to 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, have been evaluated for their antioxidant activity. Specifically, these compounds were assessed using the DPPH free radical scavenging activity method, suggesting their potential in antioxidant applications (Čačić & Molnar, 2011).
Medicinal Chemistry
Thiazolidine-2,4-dione cores are extensively utilized in medicinal chemistry, particularly in the development of potential drug-like small molecules. For instance, the synthesis of a novel non-condensed thiazolidine-2,4-dione-bearing derivative through a two-step cost-effective approach including alkylation and Knoevenagel condensation has been reported (Holota et al., 2022).
Antibacterial and Antifungal Activities
Compounds based on 1,3-thiazolidine-2,4-dione have been synthesized and assessed for their antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Jat et al., 2006).
Anticancer Applications
A thiazolidine-2,4-dione derivative has been identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, highlighting its potential as a lead compound for developing novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).
Synthesis of New Derivatives
Research on the synthesis of various derivatives of thiazolidine-2,4-diones is ongoing. These derivatives are being studied for their potential applications in various fields, such as bioactive heteroaryl thiazolidine-2,4-diones (Ibrahim et al., 2011).
作用機序
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets in a way that inhibits the enzymatic activity of certain proteins . For instance, some compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological and pharmacological activities .
Result of Action
Similar compounds have shown to have potent antileishmanial and antimalarial activities .
生化学分析
Biochemical Properties
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to significant changes in nerve pulse transmission, affecting normal nerve function. Additionally, the compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate oxidative stress levels within cells by affecting the production of reactive oxygen species (ROS) and other free radicals . This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to bind to specific enzyme active sites, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and cellular function. Additionally, the compound’s interaction with acetylcholinesterase highlights its potential as a neuroactive agent, influencing neurotransmitter levels and nerve function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and changes in behavior . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with acetylcholinesterase and other enzymes underscores its role in modulating metabolic processes, which can lead to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach target sites is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGERYDQMWNFXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396752 | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88419-02-7 | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88419-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)




